molecular formula C24H18O5 B11253789 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate

Cat. No.: B11253789
M. Wt: 386.4 g/mol
InChI Key: JISJLZHLEBPVSM-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate is an organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methoxyphenyl group and a benzoate ester. It is of interest in various fields of research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with benzoic acid or its derivatives under acidic conditions to form the desired benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, where nucleophiles such as amines or thiols can replace the ester group to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic catalysts, mild to moderate temperatures.

Major Products

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Alcohols, reduced chromen-2-one derivatives.

    Substitution: Amides, thioesters.

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate is unique due to its specific substitution pattern and the presence of both chromen-2-one and benzoate moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18O5

Molecular Weight

386.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] benzoate

InChI

InChI=1S/C24H18O5/c1-15-20-14-19(28-23(25)17-6-4-3-5-7-17)12-13-21(20)29-24(26)22(15)16-8-10-18(27-2)11-9-16/h3-14H,1-2H3

InChI Key

JISJLZHLEBPVSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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